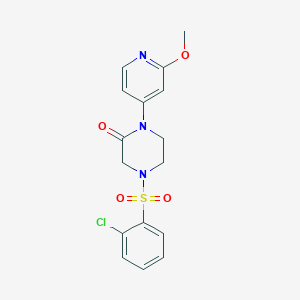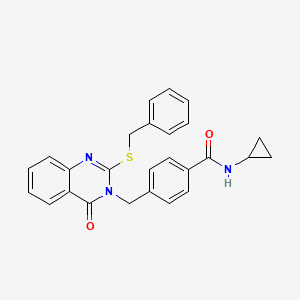
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, neuropharmacology, and drug discovery. CSP is a piperazine derivative that belongs to the class of sulfonyl compounds. It has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the inhibition of various enzymes and receptors in the body that are involved in the regulation of cellular processes. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been reported to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a critical role in the regulation of cyclic nucleotides such as cAMP and cGMP. The inhibition of PDEs by 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one leads to an increase in the levels of cAMP and cGMP, which in turn activates various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have several biochemical and physiological effects in the body. One of the most significant effects is the inhibition of PDEs, which leads to an increase in the levels of cAMP and cGMP. This, in turn, activates various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been reported to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Advantages and Limitations for Lab Experiments
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages as a research tool in the laboratory. It is a potent inhibitor of PDEs and has been shown to have significant antitumor activity. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is also relatively easy to synthesize and has a high yield. However, there are also some limitations to the use of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has poor solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the research and development of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential area of research is the development of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another potential area of research is the investigation of the potential of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one and its effects on cellular processes.
Synthesis Methods
The synthesis of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves a multistep process that requires the use of various reagents and solvents. The most commonly used method for synthesizing 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is the reaction between 2-chlorobenzenesulfonyl chloride and 2-methoxypyridine-4-amine, followed by the addition of piperazine. The reaction is carried out under controlled conditions, and the yield of the final product depends on several factors such as the purity of the reagents, reaction time, and temperature.
Scientific Research Applications
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research is medicinal chemistry, where 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has shown promising results as an effective drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been reported to exhibit potent antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
4-(2-chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-24-15-10-12(6-7-18-15)20-9-8-19(11-16(20)21)25(22,23)14-5-3-2-4-13(14)17/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQKRBQHAOCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807695.png)

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2807697.png)
![2-(ethylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2807699.png)
![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)
![N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2807708.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)

![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)

![4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2807716.png)